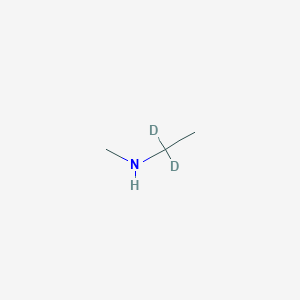

N-Methylethanamine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dideuterio-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWAQLJGPBVORC-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on N-Methylethanamine-d2: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylethanamine-d2, the deuterium-labeled form of N-methylethanamine, serves as a crucial tool in advanced analytical and research applications, particularly within the pharmaceutical and life sciences sectors. Its isotopic purity and chemical similarity to its non-deuterated counterpart make it an ideal internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS). This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies of this compound.

Chemical Properties and Structure

This compound is a secondary amine where two hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution results in a minimal change in its chemical reactivity but a significant and measurable increase in its molecular mass, which is the basis for its utility as an internal standard.

Structure:

The chemical structure of this compound is as follows:

Quantitative Data Summary:

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated form for comparison.

| Property | This compound | N-Methylethanamine | Reference |

| Molecular Formula | C3H7D2N | C3H9N | [1] |

| Molecular Weight | 61.12 g/mol | 59.11 g/mol | [2][3] |

| Boiling Point | Not specified | 36-37 °C | [3][4] |

| Melting Point | Not specified | -70.99 °C (estimate) | [4] |

| Solubility | Not specified | Highly soluble in water and polar solvents; limited solubility in non-polar solvents. | [5] |

Experimental Protocols

Synthesis of this compound

Representative Protocol for the Synthesis of Deuterated Amines:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the deuterated aldehyde (e.g., acetaldehyde-d3) in a suitable anhydrous solvent such as methanol or ethanol.

-

Addition of Amine: Add a solution of methylamine in the same solvent to the flask. The reaction mixture is typically stirred at room temperature for a specified period to allow for the formation of the intermediate imine.

-

Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is then added portion-wise to the reaction mixture. For deuteration, a deuterated reducing agent like sodium borodeuteride (NaBD4) can be used to introduce additional deuterium atoms if desired.

-

Quenching and Extraction: After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction is carefully quenched with water or a dilute acid. The product is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the pure deuterated amine.[1][2][5][6]

NMR Spectroscopy for Quantitative Analysis

This compound is an excellent internal standard for quantitative NMR (qNMR) due to its structural similarity to the analyte and its distinct NMR signal.

General Protocol for qNMR using an Internal Standard:

-

Sample Preparation: Accurately weigh a known amount of the analyte and the this compound internal standard. Dissolve both in a known volume of a suitable deuterated NMR solvent (e.g., CDCl3, D2O).

-

NMR Acquisition: Acquire the 1H NMR spectrum of the sample. Ensure that the relaxation delay is sufficiently long (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate quantification.

-

Data Processing: Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integration and Calculation: Integrate the signals corresponding to a known number of protons for both the analyte and the internal standard. The concentration of the analyte can be calculated using the following formula:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS

Where:

Mass Spectrometry for Quantitative Analysis

In mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are used to correct for variations in sample preparation, injection volume, and matrix effects.

General Protocol for LC-MS using a Deuterated Internal Standard:

-

Sample Preparation: To each sample, standard, and quality control sample, add a known and constant amount of the this compound internal standard at the beginning of the sample preparation process.

-

Extraction: Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.

-

LC-MS Analysis: Inject the extracted sample into the LC-MS system. The chromatographic conditions should be optimized to achieve good separation of the analyte from other matrix components. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.[11][12][13][14]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the use of this compound in a research and drug development context.

Caption: Experimental workflow for the synthesis and application of this compound.

Caption: Logical workflow for the use of deuterated standards in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 5. epj-conferences.org [epj-conferences.org]

- 6. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 8. Analytical NMR [magritek.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. skyline.ms [skyline.ms]

- 14. m.youtube.com [m.youtube.com]

N-Methylethanamine-d2: A Technical Guide to Synthesis and Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and isotopic labeling of N-Methylethanamine-d2, a deuterated isotopologue of N-methylethanamine. The incorporation of deuterium can be a critical tool in drug discovery and development, offering the potential to alter metabolic pathways and enhance pharmacokinetic profiles. This document details synthetic methodologies, experimental protocols, and quantitative data to support researchers in the application of this compound.

Introduction to Isotopic Labeling with Deuterium

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway.[1] In drug development, deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), has gained significant attention.[2] This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve C-H bond cleavage.[3] This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.[4] N-Methylethanamine is a simple secondary amine that serves as a structural motif in many biologically active compounds.[5] The synthesis of its deuterated analogue, this compound, provides a valuable tool for researchers studying the metabolic fate of N-ethyl groups in drug candidates.

Synthetic Routes to this compound

The most common and efficient method for the synthesis of secondary amines is reductive amination.[6][7] This one-pot reaction involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an intermediate imine, which is then reduced in situ to the desired amine.[7] To introduce deuterium into the N-methylethanamine structure, a deuterated precursor can be used in this reaction.

For the synthesis of this compound, where the deuterium atoms are located on the ethyl group, a logical approach is the reductive amination of a deuterated acetaldehyde with methylamine. Specifically, using acetaldehyde-1,1-d2 would result in the desired product.

Reductive Amination of Acetaldehyde-d2 with Methylamine

This approach involves the reaction of methylamine with acetaldehyde-1,1-d2, followed by reduction of the resulting imine.

Reaction Scheme:

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mild nature and compatibility with the reaction conditions.[3][8]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via reductive amination.

Synthesis of this compound via Reductive Amination

Materials:

-

Methylamine (solution in a suitable solvent, e.g., 2M in THF)

-

Acetaldehyde-1,1-d2

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (e.g., 1M in diethyl ether)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetaldehyde-1,1-d2 (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C using an ice bath. To this solution, add a solution of methylamine (1.1 eq) in THF dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation.

-

Reduction: Cool the reaction mixture back to 0 °C. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature does not rise significantly. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Quench the reaction by the slow addition of water at 0 °C. Add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and adjust the pH to >8. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate the filtrate under reduced pressure at low temperature due to the volatility of the product. For higher purity, the crude product can be distilled.

-

Salt Formation (Optional): For easier handling and storage, the free amine can be converted to its hydrochloride salt. Dissolve the purified amine in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Materials | ||

| Acetaldehyde-1,1-d2 | 1.0 eq | - |

| Methylamine | 1.1 eq | - |

| Sodium Borohydride | 1.5 eq | - |

| Reaction Conditions | ||

| Solvent | Methanol/THF | [9] |

| Temperature | 0 °C to Room Temp. | [9] |

| Reaction Time | 4-6 hours | [9] |

| Product Characterization | ||

| Yield | 70-85% | Estimated from similar reactions |

| Isotopic Purity (%D) | >98% | Dependent on precursor purity |

| Boiling Point | 36-37 °C | [5] |

| Molecular Weight | 61.12 g/mol | [2] |

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Detailed work-up and purification workflow.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scispace.com [scispace.com]

- 4. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. gctlc.org [gctlc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to N-Methylethanamine-d2 for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Methylethanamine-d2, a deuterated stable isotope-labeled internal standard crucial for high-precision quantitative analysis. Primarily utilized in mass spectrometry-based workflows, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound serves as an invaluable tool for ensuring accuracy and reproducibility in bioanalytical, pharmaceutical, and forensic research. Its chemical properties are nearly identical to the endogenous N-Methylethanamine, but its increased mass allows for clear differentiation in a mass spectrometer, making it the gold standard for quantification.[1][2][3]

Commercial Availability

This compound is a specialized chemical available from a select number of suppliers who focus on stable isotope-labeled compounds for research purposes. The following table summarizes the key specifications from commercially available sources.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity & Isotopic Enrichment |

| MedChemExpress | This compound | 223459-63-0 | C₃H₇D₂N | 61.12 | Not explicitly specified; product intended as an internal standard. |

| LGC Standards | Ethyl-1,1-d2-methylamine | 223459-63-0 | C₃D₂H₇N | 61.1226 | ≥98 atom % D, ≥98% Chemical Purity |

Core Application: Internal Standard for Mass Spectrometry

Stable isotope-labeled compounds like this compound are considered the "gold standard" for internal standards in quantitative LC-MS analysis.[1] An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls.[2][4] It is used to correct for variability during the analytical process, including:

-

Sample Preparation: Compensates for analyte loss during extraction, dilution, or reconstitution steps.[2]

-

Instrumental Analysis: Corrects for variations in injection volume and fluctuations in instrument performance.

-

Matrix Effects: Mitigates the ion suppression or enhancement caused by co-eluting components from complex biological matrices (e.g., plasma, urine).[2][3]

By calculating the ratio of the analyte's peak area to the internal standard's peak area, researchers can achieve highly accurate and precise quantification, as the IS normalizes for many sources of experimental error.[1]

General Experimental Protocol for Quantitative Analysis

The following is a detailed, generalized protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of N-Methylethanamine in a biological matrix (e.g., plasma).

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-Methylethanamine and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of the same solvent.[1]

-

Calibration Curve Standards: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution to create a set of calibrators covering the expected concentration range of the analyte in the samples.

-

Internal Standard Spiking Solution: Dilute the IS stock solution to a fixed concentration (e.g., 50 ng/mL). This concentration should be consistent across all samples and yield a stable, robust signal in the mass spectrometer.[1]

Sample Preparation (Protein Precipitation)

This protocol is a common method for cleaning up plasma samples.

-

Aliquot 100 µL of each study sample, calibration standard, and quality control (QC) sample into separate microcentrifuge tubes.

-

Add a precise volume of the Internal Standard Spiking Solution to each tube.

-

To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography: Use a suitable HPLC/UHPLC column (e.g., a C18 reversed-phase column) to achieve chromatographic separation of the analyte and internal standard from other matrix components. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like formic acid to improve ionization. The goal is to have the analyte and the deuterated standard co-elute.[1]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both N-Methylethanamine and this compound must be determined and optimized.

-

Analyte Transition: e.g., m/z 59.1 → 44.1

-

Internal Standard Transition: e.g., m/z 61.1 → 46.1 (Note: These transitions are illustrative and must be empirically optimized on the specific instrument used.)

-

Data Processing and Quantification

-

Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.[1]

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area) for every sample, calibrator, and QC.

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.[1]

-

Perform a weighted (e.g., 1/x²) linear regression on the calibration curve.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the regression line of the calibration curve.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a quantitative analysis experiment using a deuterated internal standard.

Caption: Workflow for LC-MS/MS quantification using an internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

N-Methylethanamine-d2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methylethanamine-d2, a deuterated isotopologue of N-Methylethanamine. This document collates available data on its physicochemical properties, and by extension from its non-deuterated analogue and similar deuterated compounds, discusses potential synthetic routes, experimental considerations, and analytical methodologies. This guide is intended to serve as a foundational resource for researchers utilizing this compound in drug development and various scientific investigations.

Physicochemical Properties

This compound is a stable isotope-labeled version of N-Methylethanamine where two hydrogen atoms have been replaced by deuterium. This substitution is of significant interest in pharmaceutical research as it can modulate the metabolic fate and pharmacokinetic profile of a molecule.[1]

| Property | Value | Source |

| CAS Number | 223459-63-0 | MedChemExpress |

| Molecular Formula | C₃H₇D₂N | MedChemExpress |

| Molecular Weight | 61.12 g/mol | MedChemExpress |

| Appearance | Colorless liquid (inferred from N-Methylethanamine) | [2][3] |

| Boiling Point | 36-37 °C (for N-Methylethanamine) | [2][3] |

| Density | 0.688 g/cm³ (for N-Methylethanamine) | [2] |

| Solubility | Significantly soluble in water (for N-Methylethanamine) | [4][5] |

Synthesis and General Reaction Pathways

N-Methylethanamine itself is a versatile building block in organic synthesis, particularly in the creation of pharmaceutical and agrochemical compounds.[4][5] It readily undergoes reactions such as oxidation, reduction, and nucleophilic substitution.[6]

Figure 1: Generalized synthetic workflow for this compound.

Potential Applications and Biological Significance

Deuteration is a strategy employed in drug development to alter the pharmacokinetic properties of a compound.[1] The replacement of hydrogen with deuterium can slow down metabolic processes, particularly those involving cytochrome P450 enzymes. This "kinetic isotope effect" can lead to increased drug exposure and potentially a more favorable dosing regimen.[7] While no specific biological activity for this compound has been documented, its non-deuterated form is a simple amine, a class of compounds with significant biological roles, including acting as precursors to neurotransmitters.[4]

Hypothetical Metabolic Pathway

Based on studies of other deuterated compounds, it is plausible that the primary metabolic pathway for N-Methylethanamine involves N-demethylation. The presence of deuterium on the ethyl group could potentially slow this process, leading to a longer half-life of the parent compound.

Figure 2: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on the analysis of similar compounds, the following outlines a general approach for its quantification in biological matrices.

General Analytical Workflow using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile amines like N-Methylethanamine.[8] The workflow would typically involve sample preparation, chromatographic separation, and mass spectrometric detection.

References

- 1. N-(2H3)Methylethanamine | CAS#:223459-64-1 | Chemsrc [chemsrc.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. Ethylmethylamine - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 624-78-2: N-Ethyl-N-methylamine | CymitQuimica [cymitquimica.com]

- 6. N-Ethylmethylamine|CAS 624-78-2|RUO [benchchem.com]

- 7. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gassnova.no [gassnova.no]

Safety and Handling Precautions for N-Methylethanamine-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Methylethanamine-d2 (CAS Number: 223459-63-0). Given the limited availability of safety data for this specific deuterated compound, this document leverages information from its non-deuterated analogue, N-Methylethylamine, as a primary reference for safety and handling protocols. It is crucial to handle all chemicals, including deuterated compounds, with the utmost care and to follow established laboratory safety procedures.

Hazard Identification and Classification

This compound is expected to share the same hazard profile as N-Methylethylamine. It is a highly flammable liquid and vapor that can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.

GHS Hazard Classification:

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapour)

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)

-

Acute Toxicity, Dermal: Category 4 (H312: Harmful in contact with skin)

-

Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)

-

Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage)

-

Acute Toxicity, Inhalation: Category 4 (H332: Harmful if inhaled)

-

Specific target organ toxicity — Single exposure: Category 3, Respiratory system (H335: May cause respiratory irritation)

Quantitative Data

The following tables summarize the available quantitative data for N-Methylethylamine, which should be considered indicative for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 223459-63-0 (d2) / 624-78-2 (non-deuterated) | [1] |

| Molecular Formula | C₃H₇D₂N | [1] |

| Molecular Weight | 61.12 g/mol | [1] |

| Boiling Point | 36-37 °C | [2] |

| Density | 0.688 g/mL at 25 °C | [2] |

| Flash Point | < -30 °F (< -34 °C) | [2] |

| Vapor Pressure | 8.53 psi (at 20 °C) | [2] |

| Refractive Index | n20/D 1.374 | [2] |

Table 2: Toxicological Data (for N-Methylethylamine)

| Parameter | Value | Species |

| LD50 Oral | Data not available | |

| LD50 Dermal | Data not available | |

| LC50 Inhalation | Data not available |

Table 3: Exposure Limits (for similar compounds)

Occupational exposure limits for N-Methylethanamine have not been established. It is recommended to handle this compound in a well-ventilated area or a chemical fume hood to minimize exposure.

Experimental Protocols

Risk Assessment and Control Measures

Before handling this compound, a thorough risk assessment should be conducted. The following workflow outlines the key steps.

Caption: Logical workflow for risk assessment and control when handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Caption: Essential Personal Protective Equipment for handling this compound.

Safe Handling and Storage Protocol

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[3]

-

Ignition Sources: This compound is highly flammable. Keep away from open flames, hot surfaces, sparks, and any other potential ignition sources.[4] Use only non-sparking tools and explosion-proof equipment.[5]

-

Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and equipment are properly bonded and grounded during transfer.[6]

-

Inert Atmosphere: For prolonged storage or for reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

-

Deuterated Compound Specifics: To prevent hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the compound, minimize exposure to moisture. Use dry glassware and handle in a dry atmosphere where possible.[7]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Temperature: Store in a cool, dry place. Refer to the supplier's recommendations for the optimal storage temperature.[2]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[5]

-

Flammable Storage: Store in a designated flammable liquids storage cabinet.

Spill and Emergency Procedures

Spill Cleanup Protocol:

-

Evacuate and Ventilate: Immediately evacuate the area of all non-essential personnel and ensure adequate ventilation.[8]

-

Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[9]

-

Contain the Spill: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels to absorb the spill.

-

Collect Absorbent: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[10]

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Stability and Reactivity

-

Reactivity: Reacts with strong oxidizing agents and acids.

-

Chemical Stability: Stable under recommended storage conditions.[8]

-

Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes of carbon oxides and nitrogen oxides.[8]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive understanding of the hazards of this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use and adhere to all institutional safety protocols.

References

- 1. Ethyl-1,1-d2-methylamine | LGC Standards [lgcstandards.com]

- 2. ehs.princeton.edu [ehs.princeton.edu]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. westlab.com [westlab.com]

- 8. jk-sci.com [jk-sci.com]

- 9. ccny.cuny.edu [ccny.cuny.edu]

- 10. blog.storemasta.com.au [blog.storemasta.com.au]

A Technical Guide to Deuterium-Labeled N-Methylethanamine for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterium-labeled N-methylethanamine, a critical tool in modern analytical research, particularly within drug metabolism and pharmacokinetics (DMPK) studies. This document outlines the synthesis, core principles of its application, detailed experimental protocols, and quantitative data to facilitate its effective use in the laboratory.

Introduction: The Gold Standard in Bioanalysis

In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount.[1] Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for this purpose, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] Deuterium-labeled N-methylethanamine serves as an ideal internal standard (IS) for the quantification of N-methylethanamine in complex biological matrices.[2] Its chemical properties are nearly identical to the analyte of interest, with the key difference being the substitution of hydrogen atoms with their heavier deuterium isotopes.[1] This subtle modification allows the internal standard to co-elute with the analyte and experience similar matrix effects, thereby correcting for variations during sample preparation, chromatography, and ionization.[3][4]

Synthesis of Deuterium-Labeled N-Methylethanamine

The synthesis of deuterium-labeled N-methylethanamine can be achieved through several routes, most commonly involving the use of deuterated starting materials. The position and number of deuterium atoms can be strategically chosen to provide a sufficient mass shift for mass spectrometry without significantly altering the physicochemical properties of the molecule. Common isotopologues include N-(methyl-d3)-ethylamine and N-methyl-(ethylamine-d5).

A common synthetic approach is the N-alkylation of a primary amine with a deuterated alkyl halide or reductive amination using a deuterated carbonyl compound or reducing agent.[5][6]

Synthesis of N-(methyl-d3)-ethylamine

This synthesis involves the reaction of ethylamine with a deuterated methylating agent, such as iodomethane-d3.

Reaction:

CH₃CH₂NH₂ + CD₃I → CH₃CH₂NHCD₃ + HI

-

Ethylamine is reacted with Iodomethane-d3 in a suitable solvent, often in the presence of a non-nucleophilic base to neutralize the hydroiodic acid formed.[7]

Synthesis of N-methyl-(ethylamine-d5)

This synthesis can be achieved by reacting methylamine with a deuterated ethylating agent like iodoethane-d5.

Reaction:

CH₃NH₂ + CD₃CD₂I → CH₃NHCD₂CD₃ + HI

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a deuterated amine via N-alkylation.

Caption: Generalized workflow for the synthesis of deuterium-labeled N-methylethanamine.

Application in Quantitative Bioanalysis

Deuterium-labeled N-methylethanamine is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of N-methylethanamine in biological samples such as plasma, urine, and tissue homogenates.[3]

Core Principles

The fundamental principle is that the deuterated internal standard, being chemically almost identical to the analyte, will behave similarly throughout the analytical process.[1] This includes:

-

Extraction Recovery: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be proportional for both the analyte and the internal standard.

-

Chromatographic Co-elution: The labeled and unlabeled compounds will ideally have the same retention time, ensuring they experience the same matrix effects at the same time.[3]

-

Ionization Efficiency: Variations in the ionization efficiency within the mass spectrometer source will affect both molecules to a similar extent.

By adding a known amount of the deuterated internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification.[8] This ratio corrects for the aforementioned sources of variability, leading to significantly improved accuracy and precision.[3]

Quantitative Data Summary

The following tables summarize key parameters for the use of deuterium-labeled N-methylethanamine as an internal standard.

Table 1: Physicochemical Properties

| Property | N-Methylethanamine | N-(methyl-d3)-ethylamine |

| Molecular Formula | C₃H₉N | C₃H₆D₃N |

| Molecular Weight | 59.11 g/mol | 62.13 g/mol |

| Boiling Point | 36-37 °C | Similar to unlabeled |

| LogP | 0.15 | Similar to unlabeled |

Table 2: Mass Spectrometry Parameters (Illustrative)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Methylethanamine | 60.1 | 44.1 | 10 |

| N-(methyl-d3)-ethylamine | 63.1 | 46.1 | 10 |

Note: These are predicted transitions. Optimal values must be determined empirically.

Table 3: Typical Bioanalytical Method Parameters

| Parameter | Recommended Value/Range |

| Internal Standard Concentration | Typically in the range of the mid-point of the calibration curve. |

| Isotopic Purity of IS | ≥ 98% |

| Contribution of IS to Analyte Signal | Should be ≤ 20% of the lower limit of quantification (LLOQ) response.[4] |

| Contribution of Analyte to IS Signal | Should be ≤ 5% of the internal standard response.[4] |

Experimental Protocols

The following are detailed protocols for the use of deuterium-labeled N-methylethanamine in a typical bioanalytical workflow.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of N-methylethanamine from plasma samples.

-

Sample Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the working solution of deuterium-labeled N-methylethanamine (e.g., 100 ng/mL in methanol) to each tube.

-

Vortexing: Vortex the tubes for 10 seconds to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of N-methylethanamine and its deuterated internal standard.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Gas Flow Rates: Optimized for the specific instrument.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: As outlined in Table 2 (to be optimized).

-

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of a typical DMPK study and the rationale for using a deuterium-labeled internal standard.

Caption: A typical bioanalytical workflow incorporating a deuterium-labeled internal standard.

Caption: Logical diagram illustrating how a deuterated internal standard mitigates analytical variability.

Conclusion

Deuterium-labeled N-methylethanamine is an indispensable tool for researchers requiring high-quality, reliable quantitative data for N-methylethanamine. Its use as an internal standard in isotope dilution mass spectrometry significantly enhances the accuracy and precision of bioanalytical methods, making it a cornerstone of modern DMPK studies and other research applications. By understanding the principles of its synthesis and application, and by following robust experimental protocols, researchers can confidently generate high-fidelity data to support their scientific endeavors.

References

- 1. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. researchgate.net [researchgate.net]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Physical and chemical characteristics of N-Methylethanamine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-Methylethanamine-d2 (1,1-dideuterio-N-methylethanamine), a deuterated isotopologue of N-Methylethanamine. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development by consolidating key data, experimental protocols, and visualizations.

Core Physical and Chemical Data

This compound is a stable isotope-labeled compound where two hydrogen atoms on the ethyl group at the C-1 position are replaced with deuterium. This isotopic substitution can be a powerful tool in various scientific applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.[1]

Physical Properties

Table 1: Physical Properties of N-Methylethanamine and its Deuterated Analog

| Property | N-Methylethanamine (CAS: 624-78-2) | This compound (CAS: 223459-63-0) |

| Molecular Formula | C₃H₉N[2][3] | C₃D₂H₇N |

| Molecular Weight | 59.11 g/mol [2][3] | 61.12 g/mol [4] |

| Accurate Mass | 59.0735 u | 61.0861 u |

| Boiling Point | 36-37 °C[2][3] | Not experimentally determined; expected to be very similar to the non-deuterated form. |

| Melting Point | Approximately -93 °C[5] | Not experimentally determined; expected to be very similar to the non-deuterated form. |

| Density | Approximately 0.688 g/mL at 25 °C[2] | Not experimentally determined; expected to be very similar to the non-deuterated form. |

| Appearance | Colorless liquid[2] | Neat (liquid) |

| Purity | - | 98 atom % D |

Chemical and Spectroscopic Characteristics

The chemical behavior of this compound is largely identical to its non-deuterated form. However, the presence of deuterium atoms leads to distinct spectroscopic signatures, which are crucial for its identification and quantification.

Table 2: Chemical and Spectroscopic Identifiers

| Identifier | N-Methylethanamine (CAS: 624-78-2) | This compound (CAS: 223459-63-0) |

| CAS Number | 624-78-2[2][3] | 223459-63-0 |

| IUPAC Name | N-Methylethanamine[2][3] | 1,1-dideuterio-N-methylethanamine |

| SMILES | CCNC[3] | C(C([2H])([2H]))NC |

| InChI | InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3[3] | InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i3D2 |

Spectroscopic Data:

-

Mass Spectrometry: In mass spectrometry, this compound will exhibit a molecular ion peak (M+) that is 2 m/z units higher than the non-deuterated compound.[1] The fragmentation pattern is expected to be similar to N-Methylethanamine, with characteristic fragments showing a +2 Da shift if they retain the deuterated ethyl group. The non-deuterated compound shows a molecular ion peak at m/z 59.[6]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will be significantly different from the non-deuterated analog in the region corresponding to the ethyl group. The signal for the methylene protons (-CH₂-) will be absent or greatly diminished, and the adjacent methyl protons may show a different splitting pattern due to the absence of coupling with the methylene protons.

-

¹³C NMR: The carbon spectrum will show shifts for the carbons attached to deuterium that are slightly different from the non-deuterated compound. The C-D coupling can also be observed.

-

²H NMR: A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the ethyl group.[7]

-

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a general method for the synthesis of deuterated amines can be adapted. One common approach involves the reduction of a corresponding deuterated amide.

General Synthesis Workflow for Deuterated Amines:

Caption: General synthesis workflow for this compound.

Methodology for Spectroscopic Analysis:

A general protocol for acquiring mass spectrometry and NMR data for a similar deuterated compound is outlined below.

Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Separation: Use a suitable GC column (e.g., a non-polar or mid-polar column) and temperature program to separate the analyte from any impurities.

-

Ionization: Use electron ionization (EI) to generate ions.

-

Detection: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 10-100).

NMR Spectroscopy (¹H, ¹³C, ²H):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, D₂O).

-

Acquisition: Acquire spectra on a high-field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. The absence of the methylene signal of the ethyl group and altered splitting of the methyl triplet would confirm deuteration at the C-1 position.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Observe the shifts of the ethyl carbons.

-

²H NMR: Acquire a deuterium spectrum to directly observe the signal from the deuterons.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity or signaling pathways of this compound are not available in the public domain. However, the primary application of such deuterated compounds in a biological context is to study the metabolic fate of the non-deuterated analog.[8]

Deuteration can significantly alter the pharmacokinetics of a molecule by slowing down its metabolism, a phenomenon known as the kinetic isotope effect.[9] If the C-H bonds that are replaced by C-D bonds are involved in a rate-limiting metabolic step (often oxidation by cytochrome P450 enzymes), the deuterated compound will be metabolized more slowly.[9] This can lead to increased plasma half-life and exposure.[9]

Logical Relationship of Deuteration and Metabolism:

References

- 1. benchchem.com [benchchem.com]

- 2. Ethylmethylamine - Wikipedia [en.wikipedia.org]

- 3. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Ethanamine, N-methyl- [webbook.nist.gov]

- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 8. N-(2H3)Methylethanamine | CAS#:223459-64-1 | Chemsrc [chemsrc.com]

- 9. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-Methylethanamine-d2 in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylethanamine-d2. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this document synthesizes information on its non-deuterated analog, N-Methylethanamine, discusses the potential effects of deuterium substitution on solubility, and provides a detailed experimental protocol for precise solubility determination.

Introduction to this compound

This compound is a deuterated isotopologue of N-Methylethanamine (also known as ethylmethylamine). The replacement of one or more hydrogen atoms with deuterium can subtly alter the physicochemical properties of a molecule, including its metabolic stability, reaction kinetics, and, to a lesser extent, its solubility. Understanding the solubility of this compound is crucial for its application in various research and development settings, including as a tracer in metabolic studies or as a building block in the synthesis of deuterated pharmaceuticals.

Predicted Solubility Profile

Based on the known properties of N-Methylethanamine, a qualitative solubility profile for this compound can be predicted. The parent compound, N-Methylethanamine, is a polar molecule capable of forming hydrogen bonds.[1] This dictates its solubility behavior based on the "like dissolves like" principle.

-

Polar Solvents: N-Methylethanamine is highly soluble in polar solvents such as water and alcohols.[1] This is due to favorable dipole-dipole interactions and hydrogen bonding between the amine and the solvent molecules.

-

Non-Polar Solvents: Conversely, its solubility is limited in non-polar solvents like hexane and toluene.[1]

The introduction of deuterium is not expected to drastically alter this general trend. However, it may introduce subtle changes in intermolecular forces.

Quantitative Solubility Data (Proxy Data)

| Solvent | Methanamine (Mole Fraction) | N-Methylmethanamine (Mole Fraction) | Temperature (K) |

| Hexane | - | 0.473 | 293 |

| Decane | 0.413 | 0.501 | 273 |

| Benzene | ~2x that in n-alkanes | > than in alkanes | 283 |

| Tetrachloromethane | 0.624 | - | 293 |

| 1,1'-Oxybisoctane | 0.604 | - | 273 |

| 1,1'-Oxybisoctane | 0.388 | - | 283 |

Data extracted from a critical evaluation of amine solubility.[2]

The Deuterium Isotope Effect on Solubility

The substitution of hydrogen with deuterium can influence a molecule's properties through the deuterium isotope effect. While the primary impact is often on reaction rates and metabolic pathways, subtle effects on physical properties like solubility can occur.

Deuteration is known to increase the basicity of amines.[3][4][5][6] This increased basicity, arising from a lower zero-point energy of the C-D bond compared to the C-H bond, could influence the solubility of this compound in protic solvents, particularly in buffered aqueous solutions where the pH would determine the extent of protonation. A more basic amine will be more readily protonated at a given pH, which generally leads to higher aqueous solubility for the resulting salt.

The effect of deuteration on solubility in organic solvents is less straightforward and is likely to be minor. It would depend on subtle changes in van der Waals interactions and hydrogen bonding capabilities.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, toluene, hexane)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[8]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method.

-

-

Data Analysis:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent.

-

Reporting Results:

Solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationships governing solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is scarce, a strong predictive understanding can be established from its non-deuterated counterpart and general chemical principles. It is expected to be highly soluble in polar solvents and less soluble in non-polar media. The deuterium isotope effect is anticipated to have a minor impact on its overall solubility profile, with the most significant potential influence being on its basicity and, consequently, its pH-dependent aqueous solubility. For precise quantitative data, the provided experimental protocol offers a robust methodology. This guide serves as a foundational resource for researchers and developers working with this deuterated compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereochemistry of beta-deuterium isotope effects on amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for N-Methylethanamine-d2 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, particularly in regulated bioanalysis and pharmacokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. This document provides detailed application notes and protocols for the use of N-Methylethanamine-d2 as an internal standard for the precise quantification of N-Methylethanamine in biological matrices.

N-Methylethanamine is a small aliphatic amine that may be encountered as a metabolite of various industrial chemicals or pharmaceutical compounds. Accurate quantification is crucial for toxicological assessments, environmental monitoring, and understanding metabolic pathways. The use of this compound, a deuterated analog, ensures that variabilities introduced during sample preparation, chromatography, and ionization are effectively normalized, leading to reliable and reproducible results.[1]

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known quantity of this compound is added to the sample at the earliest stage of preparation. Due to its near-identical physicochemical properties to the endogenous N-Methylethanamine, the deuterated standard experiences the same extent of loss during extraction and similar ionization efficiency in the mass spectrometer. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate quantification can be achieved.

Experimental Protocols

This section outlines a representative protocol for the quantification of N-Methylethanamine in human plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

N-Methylethanamine hydrochloride (analyte)

-

This compound hydrochloride (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

-

96-well protein precipitation plates

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Methylethanamine hydrochloride and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol.

-

Analyte Working Solutions (for calibration curve and quality controls): Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to obtain a series of working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of blank human plasma, calibration standards, quality control samples, or unknown samples into the wells of a 96-well protein precipitation plate.

-

Add 20 µL of the internal standard working solution (50 ng/mL) to each well, except for the blank samples (to which 20 µL of the 50:50 methanol/water mixture is added).

-

Vortex the plate gently for 30 seconds.

-

Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.

-

Seal the plate and vortex vigorously for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge before placing in the autosampler.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization will be required for specific instrumentation.

| Parameter | Condition |

| LC System | UHPLC system |

| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 95% B to 40% B over 5 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | To be optimized. Predicted transitions: |

| N-Methylethanamine: Q1 m/z 60.1 -> Q3 m/z 44.1 | |

| This compound: Q1 m/z 62.1 -> Q3 m/z 46.1 | |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation

The following tables summarize the expected quantitative performance of a validated method using this compound as an internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 1.5 | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | 50 | < 15% | ± 15% | < 15% | ± 15% |

| High QC | 400 | < 15% | ± 15% | < 15% | ± 15% |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) |

| Low QC | 1.5 | 0.95 - 1.05 | 0.98 - 1.02 | > 85% |

| High QC | 400 | 0.96 - 1.04 | 0.99 - 1.01 | > 85% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of N-Methylethanamine in plasma.

Signaling Pathway (Logical Relationship)

Caption: Principle of internal standard correction in mass spectrometry.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of N-Methylethanamine in biological matrices by LC-MS/MS. The near-identical chemical and physical properties of the deuterated standard to the analyte ensure effective compensation for analytical variability, leading to high-quality data essential for research, clinical, and drug development applications. The protocols and data presented herein serve as a comprehensive guide for the implementation of this methodology.

References

Application Note: Quantitative Analysis of N-Methylethanamine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) Using N-Methylethanamine-d2 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylethanamine (ethylamine, N-methyl-) is a secondary amine that may be of interest in various fields, including pharmaceutical development and toxicology. Accurate and precise quantification of N-Methylethanamine in biological matrices such as human plasma is crucial for pharmacokinetic, pharmacodynamic, and safety studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds. However, the direct analysis of small, polar amines like N-Methylethanamine by GC-MS can be challenging due to their poor chromatographic peak shape and potential for adsorption in the GC system.[1][2]

To overcome these challenges, a derivatization step is often employed to convert the analyte into a less polar and more volatile derivative, thereby improving its chromatographic behavior and detection sensitivity.[1][3][4] Furthermore, the use of a stable isotope-labeled internal standard, such as N-Methylethanamine-d2, is the gold standard for quantitative mass spectrometry-based assays.[5][6] The deuterated internal standard co-elutes with the analyte of interest, experiencing similar effects from the sample matrix and any variations during sample preparation and injection, which leads to improved accuracy and precision of the analytical method.[5][7][8]

This application note provides a detailed protocol for the quantitative analysis of N-Methylethanamine in human plasma using this compound as an internal standard, followed by derivatization and analysis by GC-MS.

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of N-Methylethanamine.

Experimental Protocols

Materials and Reagents

-

N-Methylethanamine (analyte)

-

This compound (internal standard, IS)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Pentafluoropropionic anhydride (PFPA, derivatizing agent)

-

Ethyl acetate (HPLC grade)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts (2 mL)

Sample Preparation

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of N-Methylethanamine and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of N-Methylethanamine by serial dilution of the stock solution with methanol to create calibration standards.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.

-

-

Sample Spiking and Protein Precipitation:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution to each tube.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[9]

-

Vortex each tube for 1 minute.

-

-

Centrifugation and Supernatant Collection:

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[9]

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

-

Derivatization:

-

Add 50 µL of pentafluoropropionic anhydride (PFPA) and 100 µL of ethyl acetate to the supernatant. PFPA is a common derivatizing agent for amines, converting them to their more volatile and less polar fluoroacyl derivatives.[1]

-

Cap the tubes and vortex for 30 seconds.

-

Heat the mixture at 65°C for 30 minutes.[9]

-

After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate.

-

Transfer the final solution to an autosampler vial for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that may be used. Optimization may be required for specific instrumentation.

| GC Parameter | Setting |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[10] |

| Injector | Splitless mode[10] |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[10] |

| Oven Program | Initial temperature of 60°C, hold for 1 min, then ramp to 280°C at 20°C/min, hold for 5 min[11] |

| Transfer Line Temp | 280°C[10] |

| MS Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp | 230°C[11] |

| Quadrupole Temp | 150°C[11] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 3 minutes |

Selected Ion Monitoring (SIM)

For quantitative analysis, specific ions for the derivatized N-Methylethanamine and its deuterated internal standard should be monitored. The exact m/z values will depend on the fragmentation pattern of the PFPA derivative. Hypothetical ions are listed below for illustrative purposes.

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| N-Methylethanamine-PFPA | (Hypothetical m/z) | (Hypothetical m/z) |

| This compound-PFPA | (Hypothetical m/z + 2) | (Hypothetical m/z + 2) |

Quantitative Data Presentation

The following tables summarize representative data from a hypothetical method validation for the quantitative analysis of N-Methylethanamine in human plasma.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Equation | y = mx + c (where y = peak area ratio, x = concentration) |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |

| Low (LQC) | 3 | < 10% | < 12% | ± 15% |

| Medium (MQC) | 50 | < 8% | < 10% | ± 10% |

| High (HQC) | 800 | < 7% | < 9% | ± 10% |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (ng/mL) |

| LOD | 0.5 |

| LOQ | 1.0 |

Signaling Pathway and Logical Relationships

The logical relationship in this quantitative method is the direct proportionality between the concentration of the analyte and the ratio of its peak area to that of the internal standard. This relationship forms the basis of the calibration curve.

Caption: Logical workflow for quantification using an internal standard.

Conclusion

The described GC-MS method, incorporating a stable isotope-labeled internal standard and a derivatization step, provides a robust and reliable approach for the quantitative analysis of N-Methylethanamine in human plasma. The use of this compound ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[5][6] This methodology is well-suited for applications in clinical and pharmaceutical research where accurate quantification of this amine is required.

References

- 1. jfda-online.com [jfda-online.com]

- 2. bre.com [bre.com]

- 3. m.youtube.com [m.youtube.com]

- 4. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. agilent.com [agilent.com]

Application Notes and Protocols for N-Methylethanamine-d2 in NMR Spectroscopy for Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei giving rise to that signal.[1][2] For accurate and precise quantification, an internal standard of known purity and concentration is essential.

Deuterated compounds, where hydrogen atoms are replaced by deuterium, are excellent internal standards for ¹H qNMR.[3] They are chemically almost identical to their non-deuterated counterparts, ensuring similar behavior in solution, but their ¹H NMR signals are absent, thus preventing spectral overlap with the analyte.[3] N-Methylethanamine-d2 (CH₃NHCD₂CH₃) is a deuterated analog of N-methylethanamine and can serve as a valuable internal standard, particularly for the quantification of analytes with signals in the ethyl group region, such as illicit drugs and related compounds.

This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in qNMR for quantitative analysis.

Application Notes

Selection of this compound as an Internal Standard

This compound is a suitable internal standard for the quantification of a variety of compounds, especially those containing ethyl or methyl groups that may have overlapping signals with a non-deuterated standard. Its utility is particularly notable in the analysis of pharmaceuticals, metabolites, and illicit substances.

Advantages:

-

Reduced Signal Overlap: The deuterium substitution on the ethyl group eliminates the corresponding proton signals, providing a clear spectral window for the analyte's signals.

-

Chemical Similarity: As a deuterated analog, it shares similar chemical and physical properties with many amine-containing analytes, which can help to minimize variations in sample preparation and analysis.

-

Distinct Signal: The remaining N-methyl signal provides a sharp, well-resolved singlet for accurate integration.

Considerations:

-

Isotopic Purity: The isotopic purity of the this compound standard is critical for accurate quantification. The presence of residual non-deuterated species can introduce errors.

-

Chemical Stability: The stability of the standard in the chosen solvent and under the experimental conditions should be confirmed to prevent degradation.

-

Hygroscopicity: Amines can be hygroscopic. Proper storage and handling are necessary to prevent water absorption, which can affect the accuracy of weighing.

-

Potential for H-D Exchange: While the C-D bond is generally stable, the potential for hydrogen-deuterium exchange of the N-H proton with the solvent or analyte should be considered, especially in protic solvents. It is advisable to use the stable N-methyl signal for quantification.

Recommended Analytes for Quantification with this compound:

-

Amphetamine and its derivatives

-

Methamphetamine and its derivatives

-

Other phenethylamines

-

Pharmaceuticals containing ethylamine or N-methyl moieties

Experimental Protocols

Materials and Equipment

-

This compound (isotopic purity ≥ 98%)

-

Analyte of interest

-

Deuterated NMR solvent (e.g., D₂O, CDCl₃, Methanol-d₄)

-